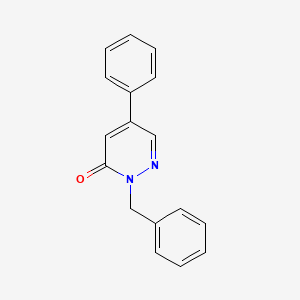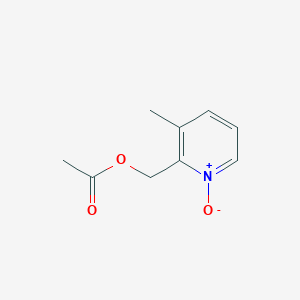
2-Acetoxymethyl-3-methylpyridine-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxymethyl-3-methylpyridine-N-oxide is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an acetoxymethyl group at the 2-position and a methyl group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxymethyl-3-methylpyridine-N-oxide typically involves the oxidation of 3-methylpyridine derivatives. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol as a solvent. This method is efficient and environmentally friendly . Another approach involves the use of sodium percarbonate or sodium perborate in acetic acid as oxidizing agents .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) allows for the continuous production of pyridine N-oxides with high yields and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxymethyl-3-methylpyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state pyridine derivatives, while reduction may yield the corresponding pyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-Acetoxymethyl-3-methylpyridine-N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Acetoxymethyl-3-methylpyridine-N-oxide involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding pyridine derivative, which can then interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpyridine N-oxide: A closely related compound with similar chemical properties but lacking the acetoxymethyl group.
2-Hydroxymethyl-3-methylpyridine-N-oxide: Another similar compound with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
2-Acetoxymethyl-3-methylpyridine-N-oxide is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
52814-41-2 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
LWFXKBAEJDBJBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=CC=C1)[O-])COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


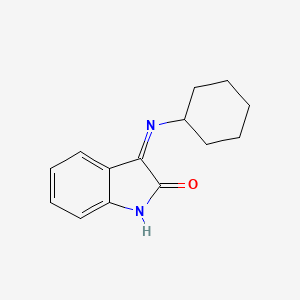

![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
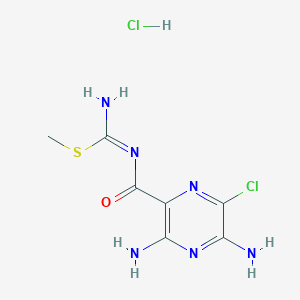

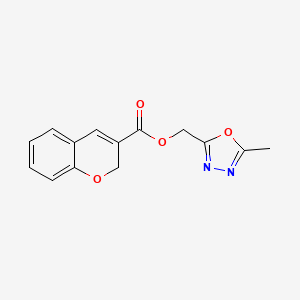
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
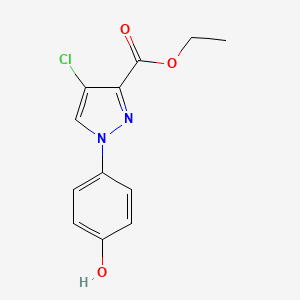

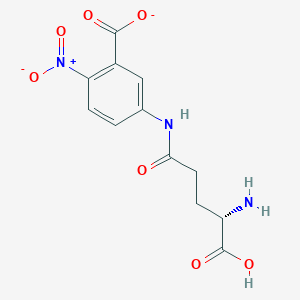
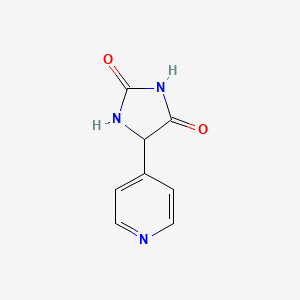
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
